PKC (19-31) is a synthetic peptide derived from a highly conserved region within the regulatory domain of Protein Kinase C (PKC) []. This peptide acts as a pseudosubstrate, mimicking the natural substrates of PKC and competitively inhibiting its activity.
PKC encompasses a family of serine/threonine kinases playing crucial roles in various cellular processes, including signal transduction, cell growth, differentiation, and apoptosis []. Dysregulation of PKC activity is implicated in diverse pathological conditions, including cancer, cardiovascular diseases, and neurological disorders [].
The selectivity of PKC (19-31) stems from its sequence homology to the pseudosubstrate domain of PKC, allowing it to bind specifically to the active site of the enzyme and preventing the phosphorylation of downstream substrates []. This selectivity renders PKC (19-31) an invaluable tool for dissecting the intricate signaling pathways involving PKC and elucidating its role in physiological and pathological processes.
Protein Kinase C (19-31) is a peptide derived from the regulatory domain of Protein Kinase C enzymes, specifically designed to act as an inhibitor. This peptide plays a crucial role in biochemical research, particularly in studying the function and regulation of Protein Kinase C, which is involved in various cellular processes such as growth, differentiation, and apoptosis. The compound is commonly utilized in laboratory settings to assess the activity of Protein Kinase C by serving as a substrate or inhibitor.
Protein Kinase C (19-31) was synthesized and purified in specialized facilities, such as the Peptide Synthesis Core Facility at the University of Calgary . Its chemical identity is confirmed by its unique CAS number 121545-65-1 and molecular formula with a molecular weight of approximately 1543.8 g/mol .
The synthesis of Protein Kinase C (19-31) predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.
The molecular structure of Protein Kinase C (19-31) can be represented by its InChI key:
This structure highlights its complex arrangement of amino acids, contributing to its biological activity.
The molecular weight and formula provide insight into its physical characteristics:
These parameters are crucial for understanding its interactions within biological systems.
Protein Kinase C (19-31) primarily participates in phosphorylation reactions, acting as a substrate for various Protein Kinase C enzymes.
Protein Kinase C (19-31) acts by binding to the catalytic domain of Protein Kinase C enzymes, inhibiting their activity. This interaction disrupts the normal signaling pathways mediated by these kinases, allowing researchers to study their roles in cellular processes.
The binding mechanism involves conformational changes that prevent substrate access to the active site of Protein Kinase C enzymes. This inhibition can significantly affect downstream signaling pathways related to cell proliferation and survival .
Relevant data on these properties are essential for laboratory handling and application purposes.
Protein Kinase C (19-31) has several scientific applications:
This peptide serves as an invaluable tool in both basic research and applied sciences, facilitating advancements in understanding cellular signaling mechanisms .
The Protein Kinase C (19-31) peptide corresponds to residues 19–31 (RFARKGALRQKNV) within the N-terminal regulatory domain of PKCα. This 13-amino-acid sequence acts as a pseudosubstrate due to its high homology to PKC’s substrate phosphorylation sites but with an alanine (Ala25) replacing the phosphorylatable serine/threonine. The presence of multiple basic residues (4 arginines, 2 lysines) facilitates electrostatic interactions with acidic substrates in the kinase catalytic cleft [1] [9]. The peptide’s molecular weight is 1,543.82 g/mol (C₆₇H₁₁₈N₂₆O₁₆), as confirmed by mass spectrometry [2] [9].
Table 1: Primary Sequence of PKC(19-31)
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Residue | Arg | Phe | Ala | Arg | Lys | Gly | Ala | Leu | Arg | Gln | Lys | Asn | Val |
Property | Basic | Hydrophobic | Aliphatic | Basic | Basic | Flexible | Aliphatic | Hydrophobic | Basic | Polar | Basic | Polar | Hydrophobic |
PKC isoforms contain conserved regulatory domains:
The PKC(19-31) peptide is embedded within the pseudosubstrate region adjacent to the C1 domain. In inactive PKC, this region sterically blocks the catalytic site. Upon activation, conformational changes (e.g., membrane translocation via C1/C2) release the pseudosubstrate, enabling substrate phosphorylation [4] [6].
Table 2: Key PKC Regulatory Domains and Functions
Domain | Ligand/Binding Target | Functional Role | Role in PKC Activation |
---|---|---|---|
C1 | Diacylglycerol (DAG), Phorbol esters | Membrane recruitment | Anchors PKC to membranes |
C2 | Ca²⁺, Phosphatidylserine | Calcium sensing | Promotes Ca²⁺-dependent membrane binding |
Pseudosubstrate | Catalytic cleft | Auto-inhibition | Blocks substrate access in inactive state |
Biophysical studies reveal that the isolated PKC(19-31) peptide exhibits intrinsic flexibility but adopts a structured conformation when bound to the catalytic domain. The Ala25 residue is critical: its small side chain allows deep insertion into the substrate-binding groove, mimicking true substrates. Mutations at Ala25 reduce inhibitory potency by >90% [6] [9]. Nuclear magnetic resonance (NMR) data indicate that residues Arg19, Arg22, and Lys23 anchor the peptide to the kinase’s acidic substrate-binding region through salt bridges, while hydrophobic residues (Phe20, Leu25) stabilize binding via van der Waals interactions [1]. This dual-mode binding enables nanomolar-level inhibition (IC₅₀ = 100 nM) [6].
Substituting Ala25 with serine converts PKC(19-31) from an inhibitor to a substrate:
The Ser25 variant shows altered physicochemical properties:
Biotinylated derivatives (e.g., K(Biotin)-RFARKGSLRQKNV) enable detection of PKC activity in pull-down assays .
Table 3: Functional Comparison of Wild-Type and Ser25-Modified PKC(19-31)
Property | Wild-Type PKC(19-31) | [Ser25]-PKC(19-31) |
---|---|---|
Sequence | RFARKGALRQKNV | RFARKGSLRQKNV |
CAS Number | 121545-65-1 | 136795-05-6 |
Molecular Weight | 1,543.82 g/mol | 1,559.82 g/mol |
Function | Competitive inhibitor | Substrate |
Affinity (Kₘ/IC₅₀) | IC₅₀ = 100 nM | Kₘ = 0.3 μM |
Key Application | Inhibition of PKC activity | PKC activity assays |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: